molecular formula C19H17F3N2O4 B611274 Tecovirimat monohydrate CAS No. 1162664-19-8

Tecovirimat monohydrate

Cat. No.: B611274
CAS No.: 1162664-19-8
M. Wt: 394.3 g/mol
InChI Key: QRHXYGPOQKLBJP-NPIFKJBVSA-N
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Chemical Reactions Analysis

Types of Reactions: Tecovirimat monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the trifluoromethyl group and the benzamide moiety .

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophilic reagents under mild conditions.

    Oxidation and Reduction: While not common for tecovirimat, these reactions can be induced under specific laboratory conditions.

Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications at the functional groups.

Scientific Research Applications

Tecovirimat monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Tecovirimat monohydrate exerts its antiviral effects by inhibiting the orthopoxvirus VP37 envelope wrapping protein . This protein is essential for the production of extracellular virus particles. By blocking this protein, tecovirimat prevents the virus from leaving infected cells, thereby hindering its spread within the host . The drug’s action is highly specific to orthopoxviruses, making it an effective treatment for diseases caused by these viruses.

Comparison with Similar Compounds

    Cidofovir: Another antiviral used to treat orthopoxvirus infections, but with a different mechanism of action.

    Brincidofovir: A derivative of cidofovir with improved pharmacokinetic properties.

Uniqueness of Tecovirimat: Tecovirimat is unique in its specific inhibition of the VP37 envelope wrapping protein, which is a novel target compared to other antivirals . This specificity reduces the likelihood of cross-resistance with other antiviral drugs and enhances its effectiveness against orthopoxviruses.

Properties

CAS No.

1162664-19-8

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide;hydrate

InChI

InChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2/t10-,11+,12+,13-,14-,15+;

InChI Key

QRHXYGPOQKLBJP-NPIFKJBVSA-N

SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST-246;  ST 246;  ST246;  SIGA-246;  SIGA246;  SIGA 246;  Tecovirimat;  TPOXX.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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